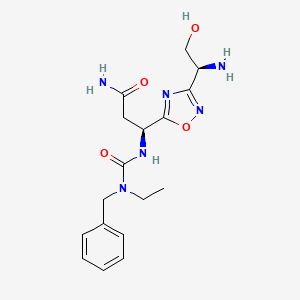
"(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide"
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the catalytic asymmetric synthesis of α-chiral primary amines, which are valuable building blocks for the synthesis of amine-containing pharmaceuticals and natural compounds . This method involves the use of catalytic systems to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors and advanced catalytic systems to ensure high efficiency and scalability. The use of environmentally friendly reagents and solvents is also a key consideration in industrial settings to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high stability and reactivity.
Mécanisme D'action
The mechanism of action of (betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. Detailed mechanistic studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide can be compared with other similar compounds, such as:
β-Amino acids: These compounds share structural similarities and are also used as building blocks in organic synthesis and medicinal chemistry.
The uniqueness of (betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide lies in its specific structure and the presence of the oxadiazole ring, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C17H24N6O4 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
(3S)-3-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[benzyl(ethyl)carbamoyl]amino]propanamide |
InChI |
InChI=1S/C17H24N6O4/c1-2-23(9-11-6-4-3-5-7-11)17(26)20-13(8-14(19)25)16-21-15(22-27-16)12(18)10-24/h3-7,12-13,24H,2,8-10,18H2,1H3,(H2,19,25)(H,20,26)/t12-,13+/m1/s1 |
Clé InChI |
QXGZJFBWLLGTOX-OLZOCXBDSA-N |
SMILES isomérique |
CCN(CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C2=NC(=NO2)[C@@H](CO)N |
SMILES canonique |
CCN(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C2=NC(=NO2)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


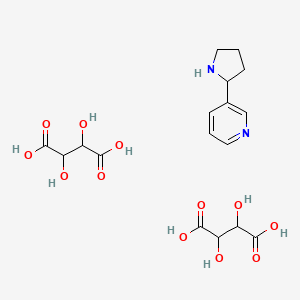
![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)
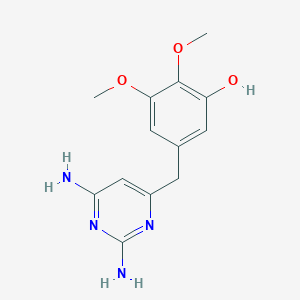
![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)
![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
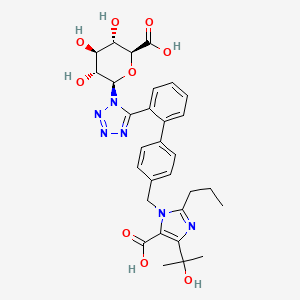
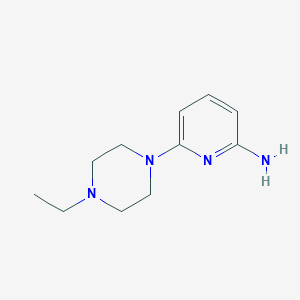

![N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13861443.png)


![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)

